5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide
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Description
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.18042397 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic signal .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to enhanced signaling in cholinergic neurons, which are involved in numerous cognitive processes, including memory and attention .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic signaling. This can potentially improve cognitive function, particularly in conditions where cholinergic signaling is impaired, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound also interacts with other biomolecules, including butyrylcholinesterase, although with lower affinity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the proliferation and migration of cancer cells by inhibiting specific kinases involved in these processes . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms. The compound also affects other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. Over time, the compound remains stable under controlled conditions, but it can degrade when exposed to certain environmental factors such as light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound showing sustained activity over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-21(17-12-18(29-25-17)15-6-7-15)24-19-13-20(23-14-22-19)27-10-8-26(9-11-27)16-4-2-1-3-5-16/h1-5,12-15H,6-11H2,(H,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGTZFXSUVMZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.